2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol

Beschreibung

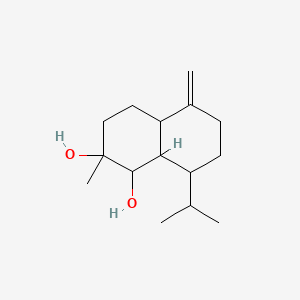

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol is a complex polycyclic diol derivative with a partially hydrogenated naphthalene core. Its structure features a bicyclic framework with two hydroxyl groups at positions 1 and 2, a methylidene group at position 5, and an isopropyl substituent at position 6.

Eigenschaften

IUPAC Name |

2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVXKPUFGSPUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structure Synthesis: Bicyclic Octahydronaphthalene Formation

Hydrogenation of Aromatic Precursors

A common strategy involves hydrogenating naphthalene derivatives to form the octahydronaphthalene scaffold. For example, naphthalene-1,5-diol undergoes catalytic hydrogenation with Raney nickel (110 bar H₂, 100°C, 4 h) to yield a mixture of decalindiol stereoisomers (67% yield). Subsequent oxidation with TPAP (tetra-n-propylammonium perruthenate) in acetonitrile produces decalin-1,5-dione as a 4:1 cis-to-trans mixture (88% yield).

Table 1: Key Hydrogenation and Oxidation Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Hydrogenation | Raney Ni (H₂, 110 bar, 100°C, 4 h) | 67 | |

| Oxidation to dione | TPAP, NMO, 4Å sieves, CH₃CN, 0°C → RT | 88 |

Diels-Alder Cyclization Approaches

Transannular Diels-Alder (TADA) reactions have been employed to construct fused bicyclic systems. For example, macrodiolides undergo Lewis acid-promoted IMDA to form cis-octahydronaphthalene cores, followed by thermal TADA to achieve trans-configurations. However, direct application to this compound requires further stereochemical optimization.

Functionalization: Hydroxyl and Propan-2-yl Groups

Stereoselective Hydroxylation

The Mitsunobu reaction is critical for installing hydroxyl groups with defined stereochemistry. In a synthesis of a related diol, Wieland-Miescher ketone derivatives are oxidized to alcohols, followed by Mitsunobu inversion to control axial/equatorial positions. For example:

- Epoxide formation : Epoxidation of alkenes with m-CPBA or other peroxides.

- Ring-opening : Nucleophilic attack (e.g., with Grignard reagents) to introduce hydroxyl groups.

Table 2: Mitsunobu Reaction Conditions for Stereocontrol

| Substrate | Reagents (PPh₃, DIAD) | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Seco-alcohol | PPh₃, DIAD, THF | THF | 0°C → RT | 75–85 |

Propan-2-yl Group Installation

Friedel-Crafts alkylation or alkyne alkylation strategies are viable. For example, methallyl carboxylate reacts with aromatic compounds under mixed catalysts (FeCl₃/AlCl₃) to form 2-methyl-2-arylpropyl esters (75–85% yield). Subsequent reduction or hydrolysis could introduce propan-2-yl groups.

Methylidene Group Formation

Deconjugative α-Alkylation

Cyclohexenecarboxaldehydes undergo deconjugative α-alkylation with alkyl halides (e.g., PBr₃) in the presence of t-BuOK/NaH, enabling methylidene formation. For example:

- Alkylation : Alkyl bromide addition to α,β-unsaturated aldehydes.

- Oxidation : Dess-Martin periodinane or IBX to form alkenes.

Table 3: Deconjugative Alkylation Pathways

| Substrate | Catalyst (t-BuOK/NaH) | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexenecarboxaldehyde | PBr₃, Et₂O, 0°C | Methylidene aldehyde | 67–90 |

Protecting Group Strategies

Stereochemical Control and Final Assembly

Chiral Resolution and Epoxidation

Epoxidation with m-CPBA or other peroxides, followed by stereocontrolled ring-opening, ensures axial hydroxyl groups. Computational studies (e.g., DP4+) guide Re-endo vs. Si-exo approaches in Diels-Alder reactions.

Final Oxidation and Deprotection

Lead tetraacetate (Pb(OAc)₄) or Dess-Martin periodinane oxidizes alcohols to ketones or aldehydes. For example, a propan-2-yl alcohol is oxidized to a ketone, then reduced to a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that sesquiterpenes possess significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of sesquiterpenes are well-documented. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study investigating the effects of sesquiterpene compounds on inflammation revealed that formulations containing 2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol demonstrated a marked reduction in inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .

Flavor and Fragrance Industry

Due to its pleasant aroma profile reminiscent of woody and earthy notes, this compound is explored in the flavor and fragrance industry as a natural additive for perfumes and scented products. Its stability and compatibility with various formulations make it an attractive choice for manufacturers.

Essential Oils

The extraction of essential oils from plants often contains this compound as a significant component. Its presence contributes to the therapeutic properties of these oils used in aromatherapy and traditional medicine .

Biodegradation Studies

Recent research has focused on the biodegradation potential of sesquiterpenes in environmental applications. The ability of microorganisms to degrade compounds like this compound is being studied to assess its impact on ecosystems and its potential use in bioremediation strategies .

Wirkmechanismus

The biological effects of 10(14)-Cadinene-4,5-diol are mediated through its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Comparative Analysis :

- Propargylation (as in ) is a common strategy for naphthol derivatives, but the target compound’s diol functionality would likely require additional steps, such as epoxidation or dihydroxylation .

- Heterocyclic coupling methods (e.g., oxadiazole synthesis in ) highlight the utility of thiol intermediates, which are absent in the target molecule’s structure .

Computational and Crystallographic Insights

Table 3: Computational and Structural Parameters

Key Findings :

- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could predict the compound’s thermochemical properties, such as enthalpy of formation, with an error margin of ±2.4 kcal/mol .

- Crystallography : The compound’s stereochemical complexity would necessitate advanced refinement tools like SHELXL for accurate structural resolution .

Biologische Aktivität

2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol, commonly referred to as a sesquiterpene alcohol derived from cadinene, has garnered attention in recent years for its diverse biological activities. This compound is primarily found in essential oils and has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 238.37 g/mol. The compound features a complex structure that contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes leading to cell lysis. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound . The anti-inflammatory effects were attributed to its ability to modulate signaling pathways involved in inflammation.

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in cancer cells. It activates caspases and other apoptotic pathways leading to cell death in various cancer cell lines including breast and colon cancer cells. The IC50 values for these effects were reported between 10 to 30 µM .

The biological effects of this compound are mediated through several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid membranes of microbial cells leading to increased permeability and eventual cell lysis.

- Cytokine Inhibition : It inhibits the synthesis of inflammatory mediators by blocking specific signaling pathways such as NF-kB.

- Apoptotic Induction : Through the activation of caspases and modulation of Bcl-2 family proteins which are critical in the regulation of apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups .

- Cancer Cell Line Studies : In laboratory settings, treatment of breast cancer cell lines with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.